molecular formula C11H14ClN B1399032 4-chloro-N-cyclobutyl-2-methylaniline CAS No. 1249368-93-1

4-chloro-N-cyclobutyl-2-methylaniline

Cat. No.: B1399032
CAS No.: 1249368-93-1
M. Wt: 195.69 g/mol
InChI Key: WZFSKIUJLWMVHY-UHFFFAOYSA-N
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Description

4-chloro-N-cyclobutyl-2-methylaniline is an organic compound with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol It is characterized by the presence of a chloro group at the 4-position, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the 2-position of the aniline ring

Scientific Research Applications

4-chloro-N-cyclobutyl-2-methylaniline has several applications in scientific research:

Safety and Hazards

It’s important to note that “4-chloro-N-cyclobutyl-2-methylaniline” may pose certain safety risks and hazards. For instance, it is a possible mutagen and is reasonably anticipated to be a human carcinogen that may be associated with an increased risk of bladder cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclobutyl-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with cyclobutylamine under appropriate conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the desired carbon-nitrogen bond . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent, such as toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclobutyl-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding N-cyclobutyl-2-methylaniline.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclobutyl-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclobutyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylaniline: Lacks the cyclobutyl group, which may affect its reactivity and binding properties.

    N-cyclobutyl-2-methylaniline: Lacks the chloro group, which may influence its chemical behavior and applications.

Uniqueness

4-chloro-N-cyclobutyl-2-methylaniline is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-N-cyclobutyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-9(12)5-6-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFSKIUJLWMVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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